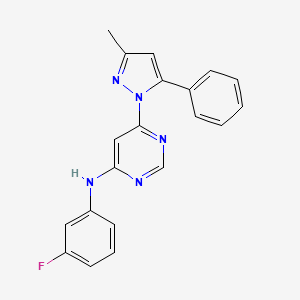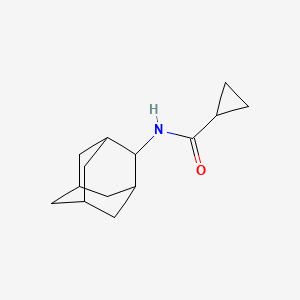
N-2-adamantylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantylcyclopropanecarboxamide, also known as ADX-71149, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-2-adamantylcyclopropanecarboxamide is a positive allosteric modulator of the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission. By binding to the receptor, this compound enhances the activity of mGluR2, leading to the inhibition of glutamate release. This results in a reduction in excitatory neurotransmission, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate neurotransmission, the enhancement of synaptic plasticity, and the improvement of cognitive function. It has also been shown to reduce anxiety-like behavior and attenuate drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-adamantylcyclopropanecarboxamide for lab experiments is its selectivity for the mGluR2 receptor, which reduces the potential for off-target effects. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, one limitation is the lack of clinical data, which makes it difficult to extrapolate the results of preclinical studies to humans.
Direcciones Futuras
There are several future directions for the study of N-2-adamantylcyclopropanecarboxamide, including the evaluation of its efficacy in clinical trials for various neurological and psychiatric disorders. Further studies are also needed to elucidate the mechanisms underlying its neuroprotective effects and to identify potential drug interactions. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-2-adamantylcyclopropanecarboxamide involves several steps, including the reaction of 2-bromoadamantane with cyclopropanecarboxylic acid, followed by amidation with ammonia. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-2-adamantylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Preclinical studies have shown that this compound can improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(2-adamantyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(10-1-2-10)15-13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCVXVIHFKLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
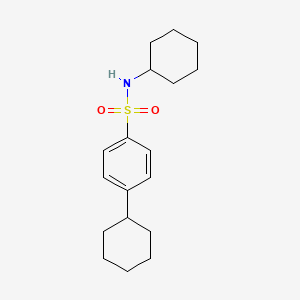
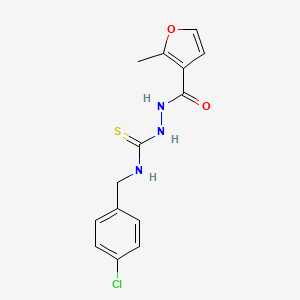
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
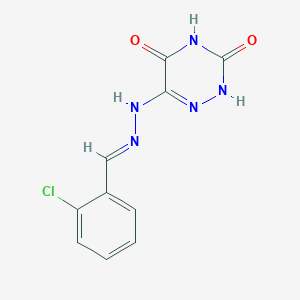
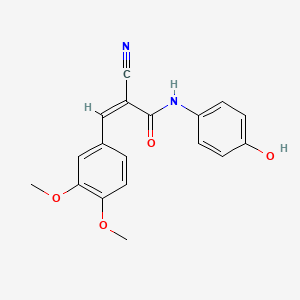
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
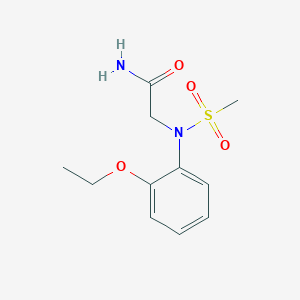
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
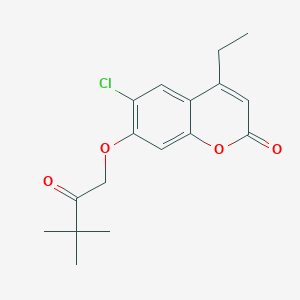

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
